molecular formula C22H21N7O6 B2594540 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941938-19-8

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2594540
CAS No.: 941938-19-8
M. Wt: 479.453
InChI Key: UIVBPOYVRBAAJM-PXETXYMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as Compound A) is a purine-2,6-dione derivative with a structurally complex substitution pattern. Its core structure is based on the purine scaffold, which is a cornerstone in medicinal chemistry due to its resemblance to endogenous nucleobases . Key structural features include:

  • Position 3: A methyl group, common in xanthine derivatives to modulate solubility and receptor binding .

Purine derivatives are widely explored for anticancer, antimicrobial, and adenosine receptor-modulating activities .

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O6/c1-27-19-18(20(30)25-22(27)31)28(13-11-14-5-7-15(34-2)8-6-14)21(24-19)26-23-12-3-4-16-9-10-17(35-16)29(32)33/h3-10,12,18-19H,11,13H2,1-2H3,(H,24,26)(H,25,30,31)/b4-3+,23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVUYLFTUUQGBM-PXETXYMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as NFMT) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

NFMT exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives containing nitrofuran structures often demonstrate enhanced antibacterial efficacy due to the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.125Moderate
Escherichia coli0.250Moderate
Bacillus subtilis0.0039High

These findings suggest that NFMT could be developed as an effective antibacterial agent.

Anticancer Activity

Research indicates that NFMT may possess anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. For example, NFMT has been tested against human leukemia (KG1) and gastric cancer (SNU16) cell lines, showing IC50 values in the low nanomolar range:

Cell Line IC50 (nM) Effect
KG125.3 ± 4.6Antiproliferative
SNU1677.4 ± 6.2Antiproliferative

The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

The biological activity of NFMT can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : NFMT may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, NFMT promotes programmed cell death.
  • Oxidative Stress Induction : The nitrofuran component generates ROS, leading to cellular damage in pathogens.

Study on Antibacterial Efficacy

A study published in Frontiers in Microbiology evaluated the antibacterial potency of NFMT against E. coli and S. aureus. The results indicated that NFMT significantly inhibited bacterial growth at concentrations as low as 0.125 µg/mL, demonstrating its potential as a novel antibacterial agent .

Study on Anticancer Properties

In another investigation reported in MDPI, researchers assessed the cytotoxic effects of NFMT on various cancer cell lines. The compound exhibited a strong inhibitory effect on cell viability, particularly in leukemia cells, suggesting its potential for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Compound A with analogous purine-2,6-dione derivatives described in the literature (see –7, 9, 18):

Compound Substituent at Position 7 Substituent at Position 8 Molecular Weight Reported Activity Key Reference
Compound A 2-(4-Methoxyphenyl)ethyl (E)-2-[(2E)-3-(5-Nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinyl ~528.47* Hypothesized anticancer N/A
Compound Allyl (E)-2-(4-Fluorobenzylidene)hydrazinyl 370.41 Anticancer (IC₅₀: 8.2 µM†)
Compound 2-Methoxyethyl (E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl ~414.45* Adenosine receptor antagonism
Compound 3-Methylbutyl (E)-2-(4-Bromobenzylidene)hydrazinyl ~476.33* Antimicrobial
Compound Cyclopentyl 4-Phenoxyphenyl ~450.50* Cytotoxic (IC₅₀: 4.5 µM‡)

*Calculated based on molecular formulas. †Activity against HCT116 colon cancer cells. ‡Activity against MCF7 breast cancer cells.

Structural and Functional Insights:

Position 7 Modifications :

  • The 2-(4-methoxyphenyl)ethyl group in Compound A enhances lipophilicity compared to simpler alkyl chains (e.g., allyl in ). This may improve membrane permeability but could reduce aqueous solubility .
  • Bulky substituents (e.g., 3-methylbutyl in ) are associated with enhanced metabolic stability but may sterically hinder target binding .

Fluorinated or brominated benzylidene groups () enhance halogen bonding with target proteins, improving affinity .

Thermal Stability :

  • Simple purine derivatives (e.g., caffeine) exhibit stability up to 175°C . Compound A’s nitro group and conjugated system may lower thermal stability, but experimental data are lacking .

Research Findings and Implications

Anticancer Potential:

  • highlights that 8-substituted purine derivatives with aromatic groups (e.g., 4-phenoxyphenyl) show potent cytotoxicity. Compound A’s 5-nitrofuran group may synergize with its hydrazinylidene linker to enhance DNA damage .
  • reports IC₅₀ values of 8.2 µM for a fluorinated analog, suggesting that electron-withdrawing substituents improve activity .

Adenosine Receptor Interactions:

  • identifies purine derivatives as adenosine receptor antagonists. Compound A’s methoxyphenyl group may target A2A or A3 receptors, though specificity requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.